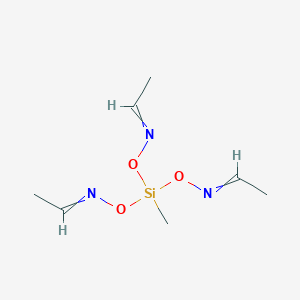

Tris(acetaldehyde) O,O',O''-(methylsilylidyne)trioxime

Description

Properties

CAS No. |

14235-72-4 |

|---|---|

Molecular Formula |

C7H15N3O3Si |

Molecular Weight |

217.30 g/mol |

IUPAC Name |

N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine |

InChI |

InChI=1S/C7H15N3O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-7H,1-4H3 |

InChI Key |

FBNDBWOVSKZHDU-UHFFFAOYSA-N |

Canonical SMILES |

CC=NO[Si](C)(ON=CC)ON=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine typically involves the reaction of ethylideneamino compounds with silylating agents under controlled conditions. One common method includes the use of chlorosilanes in the presence of a base to facilitate the formation of the silyl ether linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or chromatography to remove impurities and obtain the desired product in high yield.

Chemical Reactions Analysis

Types of Reactions

N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Adhesives and Sealants

Tris(acetaldehyde) O,O',O''-(methylsilylidyne)trioxime is primarily used in formulating adhesives and sealants. Its silane structure enhances adhesion properties, making it suitable for bonding various substrates, including metals, plastics, and glass. The incorporation of this compound into adhesive formulations improves their performance under varying environmental conditions.

Key Benefits :

- Enhanced adhesion strength

- Improved moisture resistance

- Increased durability of the adhesive bond

Chemical Intermediate

In laboratory settings, this compound serves as a valuable chemical intermediate. It is utilized in the synthesis of other organic compounds, particularly those requiring oxime functionalities. This application is crucial in organic synthesis where specific reactivity is desired.

Safety and Regulatory Information

Understanding the safety profile of this compound is essential for its application in industrial processes. The compound is classified as a strong eye irritant and may cause skin sensitization upon prolonged exposure. Regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) require comprehensive safety assessments before commercial use.

Case Study 1: Adhesive Formulation

A study conducted by PTT Global Chemical Public Company demonstrated the effectiveness of this compound in a novel adhesive formulation designed for automotive applications. The adhesive exhibited superior bonding strength compared to traditional formulations, particularly under high humidity conditions.

Case Study 2: Laboratory Synthesis

Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the use of this compound as an intermediate in synthesizing pharmaceutical compounds. The study reported high yields and purity levels when using this compound, showcasing its potential in drug development processes.

Mechanism of Action

The mechanism of action of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine involves its interaction with specific molecular targets and pathways. The silyl group can facilitate the compound’s binding to certain enzymes or receptors, modulating their activity. Additionally, the ethylideneamino groups may participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Chemical Identification :

- Systematic Name : Tris(acetaldehyde) O,O',O''-(methylsilylidyne)trioxime

- Synonyms: Butan-2-one O,O',O''-(methylsilylidyne)trioxime; Methyltris(methylethylketoxime)silane

- CAS No.: 22984-54-9

- Molecular Formula : C₁₃H₂₇N₃O₃Si

- Molecular Weight : 301.46 g/mol

Physical Properties :

- Appearance : Colorless to pale yellow liquid

- Density : 0.982 g/cm³

- Boiling Point : 110°C

- Refractive Index : 1.4536 ± 0.0005

Applications: Primarily used as a crosslinker for room-temperature vulcanizing (RTV) silicone rubber and sealants. Its hydrolysis releases butanone oxime, enabling rapid curing and improved mechanical strength .

Comparison with Structurally Similar Compounds

2-Pentanone, 2,2',2''-[O,O',O''-(methylsilylidyne)trioxime]

- CAS No.: 37859-55-5

- Molecular Formula : C₁₄H₂₉N₃O₃Si

- Key Differences: Substituent: Pentanone backbone (vs. butanone in the reference compound). Toxicity: Classified as acute oral toxicity (Category 4; LD₅₀ 300–2,000 mg/kg) . Regulatory Status: Subject to Significant New Use Rules (SNUR) under TSCA in the U.S. .

Butan-2-one O,O',O''-(vinylsilylidyne)trioxime

- CAS No.: Not explicitly provided (referenced in Safety Data Sheets) .

- Key Differences: Substituent: Vinyl group replaces methyl on the silylidyne core. Hazards: Releases MEKO (2-butanone oxime) upon humidity exposure, increasing slipping risks .

2-Propanone, 2,2',2''-[O,O',O''-(ethylsilylidyne)trioxime]

- CAS No.: 611-631-1 .

- Key Differences :

- Substituent : Ethylsilylidyne group (vs. methylsilylidyne).

- Synthesis : Likely requires modified reaction conditions due to steric hindrance from the ethyl group.

Comparative Data Table

Biological Activity

Tris(acetaldehyde) O,O',O''-(methylsilylidyne)trioxime, commonly referred to in the literature as a siloxime compound, has garnered interest due to its potential biological activities and applications in various fields, including agriculture and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Characteristics

- Molecular Formula : C₇H₁₄N₃O₃Si

- Molecular Weight : 202.28 g/mol

- CAS Number : 7784-30-7

- Density : 1.05 g/cm³

- Boiling Point : 158°C

Structure

The structural formula of this compound features a central silicon atom bonded to three oxime groups derived from acetaldehyde, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Cytotoxicity Studies

Cytotoxicity assessments performed on human cell lines revealed that this compound has a moderate cytotoxic effect. The half-maximal inhibitory concentration (IC50) values were found to be approximately 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 breast cancer cells . These findings suggest potential applications in cancer therapy, although further investigations are necessary to elucidate the underlying mechanisms.

Case Studies

-

Case Study on Antifungal Activity :

A recent study evaluated the antifungal properties of this compound against Candida species. The results indicated a significant reduction in fungal viability at concentrations above 20 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections . -

Environmental Impact Assessment :

An environmental study assessed the toxicity of this compound on aquatic organisms. The compound exhibited moderate toxicity to Daphnia magna with an EC50 value of 12 mg/L, indicating potential risks associated with its use in agricultural applications .

Acute Toxicity

Acute toxicity studies have shown that this compound has an LD50 value greater than 2000 mg/kg in rats, indicating low acute toxicity under controlled conditions . However, prolonged exposure may lead to adverse effects on the liver and kidneys.

Chronic Toxicity and Mutagenicity

Chronic exposure studies revealed no significant mutagenic effects in vitro or in vivo; however, some components of similar siloxime compounds have been associated with reproductive toxicity in animal studies . Therefore, careful handling and assessment are recommended for long-term exposure scenarios.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tris(acetaldehyde) O,O',O''-(methylsilylidyne)trioxime, and how can its structure be validated experimentally?

- Methodological Answer : The compound is synthesized via silylation of acetaldehyde oxime derivatives under inert conditions. Key steps include controlling stoichiometry to avoid over-substitution and using catalysts like triethylamine. Structural validation requires FT-IR (to confirm oxime C=N stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify methylsilylidyne and acetaldehyde moieties), and mass spectrometry (to confirm molecular ion peaks at m/z 301.46) .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility in experiments?

- Methodological Answer : Standardized protocols include:

- Density : Use a pycnometer at 25°C (reported range: 0.970–0.990 g/cm³) .

- Refractive Index : Measure with an Abbe refractometer (reported nD²⁰: 1.453 ± 0.003) .

- Stability Testing : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>340°C under inert gas) and monitor hydrolysis kinetics in humid environments .

Advanced Research Questions

Q. How can contradictory findings in crosslinking reaction byproducts (e.g., unexpected detection of 2-hexanone oxime instead of 2-pentanone oxime) be resolved?

- Methodological Answer :

Analytical Cross-Verification : Use GC-MS with reference standards to differentiate 2-hexanone oxime (m/z 115) and 2-pentanone oxime (m/z 101).

Reaction Pathway Analysis : Employ isotopic labeling (e.g., deuterated solvents) to trace oxime group migration.

Synthetic Controls : Test alternative crosslinking agents (e.g., vinylsilylidyne derivatives) to isolate byproduct sources .

Q. What methodologies are recommended for assessing environmental and toxicological risks associated with its decomposition products?

- Methodological Answer :

- Hydrolysis Studies : Simulate humid conditions (e.g., 85% RH at 30°C) and quantify 2-butanone oxime (MEKO) release via HPLC-UV (λ = 254 nm).

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) for MEKO (reported LC₅₀: 300–2000 mg/kg) and evaluate bioaccumulation potential using log P calculations .

Q. How can researchers comply with regulatory requirements for "significant new uses" under frameworks like 40 CFR §721.11169?

- Methodological Answer :

- Curing Validation : Use FT-IR or Raman spectroscopy to confirm complete reaction (disappearance of oxime peaks at ~1650 cm⁻¹).

- Exposure Monitoring : Implement workplace air sampling (NIOSH Method 2539) to measure airborne MEKO levels, ensuring they remain below 0.01% w/w thresholds .

Q. What experimental designs mitigate method biases in studies involving this compound (e.g., humidity-induced side reactions)?

- Methodological Answer :

- Procedural Controls : Conduct reactions in gloveboxes (<1 ppm H₂O) and use anhydrous solvents (validated via Karl Fischer titration).

- Statistical Remedies : Apply latent variable modeling to distinguish measurement error from true chemical variability in kinetic studies .

Key Research Gaps and Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve yields.

- Advanced Characterization : Utilize X-ray crystallography for unambiguous structural confirmation (limited in current literature).

- Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) to model real-world degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.